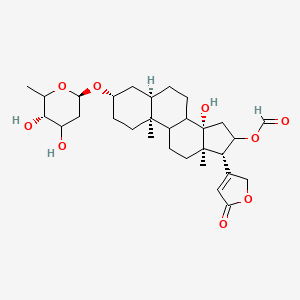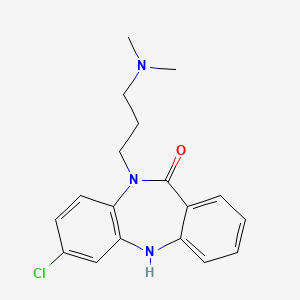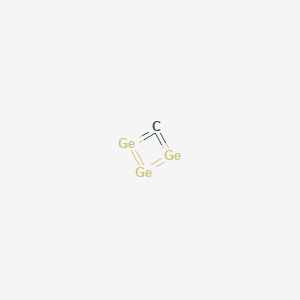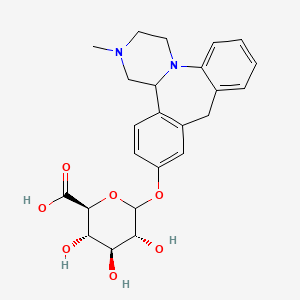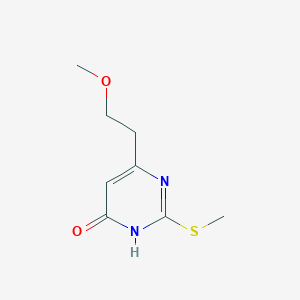
Tributylthiocyanatostannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylthiocyanatostannane is an organotin compound characterized by the presence of three butyl groups and a thiocyanate group attached to a tin atom. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributylthiocyanatostannane can be synthesized through the reaction of tributyltin chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tributylthiocyanatostannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and butyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tributylthiocyanatostannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin chloride
- Tributyltin hydride
- Tributyltin acetate
- Tributyltin fluoride
Uniqueness
Tributylthiocyanatostannane is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
| 23654-14-0 | |
Molekularformel |
C13H27NSSn |
Molekulargewicht |
348.1 g/mol |
IUPAC-Name |
tributylstannyl thiocyanate |
InChI |
InChI=1S/3C4H9.CHNS.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;3H;/q;;;;+1/p-1 |
InChI-Schlüssel |
UNZLNUJIVSVHRQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
